

Pingbeimine C Demonstrates Potent In Vivo Anti-Cancer Effects: A Comparative Guide

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Compound of Interest

Compound Name: *Pingbeimine C*

Cat. No.: *B192117*

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[City, State] – [Date] – New research highlights the significant in vivo anti-cancer properties of **Pingbeimine C**, also known as Peiminine, a natural compound extracted from the bulbs of *Fritillaria thunbergii*. This guide provides a comprehensive comparison of **Pingbeimine C**'s efficacy against established chemotherapeutic agents in preclinical cancer models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy in Colorectal Cancer Xenograft Models

Pingbeimine C has demonstrated notable tumor growth inhibition in colorectal cancer xenograft models. To provide a clear comparison, this guide presents data from studies utilizing the HCT-116 human colorectal carcinoma cell line, a well-established model in cancer research. While direct head-to-head studies are limited, an indirect comparison can be made with standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin, using data from studies with similar experimental designs.

Quantitative Data Summary: HCT-116 Xenograft Models

Treatment Group	Dosage & Schedule	Mean Tumor Volume (mm ³) ± SD/SEM (End of Study)	Tumor Growth Inhibition (%)	Citation
Pingbeimine C	20 mg/kg/day, i.p.	Data not explicitly provided in a comparable format	Significant inhibition reported	[1]
5-Fluorouracil	25 mg/kg, i.p., weekly	~400 mm ³ ± SD (Day 40)	Not explicitly calculated	[2]
5-Fluorouracil	50 mg/kg/week, i.p.	~250 mm ³ ± SD (Day 28)	~70% (estimated from graphical data)	[3]
Oxaliplatin	8 mg/kg, i.p., weekly (Days 0, 7, 14)	~250 mm ³ ± SD (Day 14)	Significant reduction	[4]
Oxaliplatin	7.5 mg/kg, i.p., twice weekly	~1000 mm ³ (Day 21)	~25%	[5]
Oxaliplatin	10 mg/kg, i.p., 3 times/week	~500 mm ³ ± SD (Day 21)	~50% (estimated from graphical data)	[6]
Control (Vehicle)	Saline/PBS, i.p.	~1200 mm ³ ± SD (Day 40)	0%	[2]
Control (Vehicle)	Saline, i.p.	~800 mm ³ ± SD (Day 28)	0%	[3]
Control (Vehicle)	NaCl, i.p.	~1200 mm ³ ± SD (Day 14)	0%	[4]
Control (Vehicle)	Vehicle, i.p.	~1300 mm ³ (Day 21)	0%	[5]

Control (Vehicle)	Saline, i.p.	~1000 mm ³ ± SD (Day 21)	0%	[6]
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Note: Direct statistical comparison between studies is not possible due to variations in experimental conditions. The data is presented for illustrative purposes.

Efficacy in Breast Cancer Xenograft Models

Pingbeimine C has also been evaluated in breast cancer models, demonstrating its potential across different cancer types.

Quantitative Data Summary: MDA-MB-231 Xenograft Models

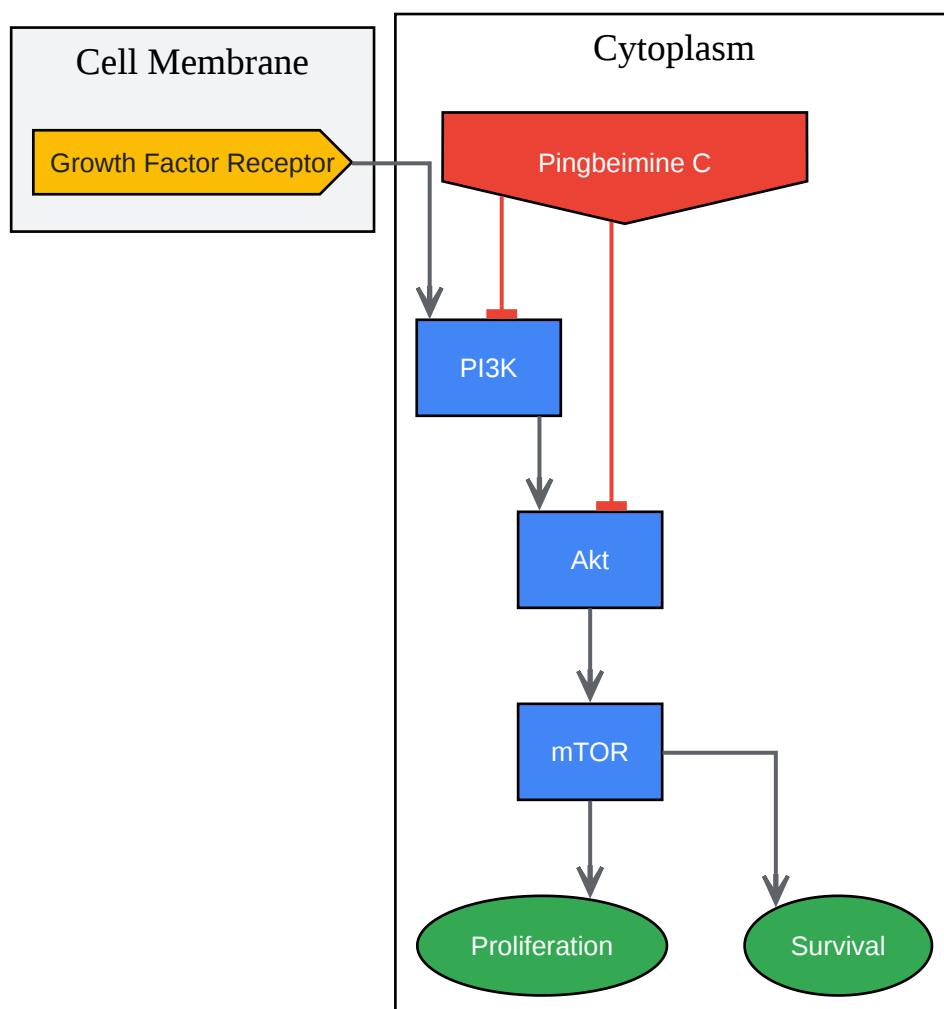
Treatment Group	Dosage & Schedule	Mean Tumor Volume/Weight (End of Study)	Tumor Growth Inhibition (%)	Citation
Pingbeimine C	Not explicitly stated in vivo	Downregulates PI3K/Akt, increases p53 and Bax	Not available	[7]
Control (Vehicle)	Not applicable	Not applicable	0%	[7]

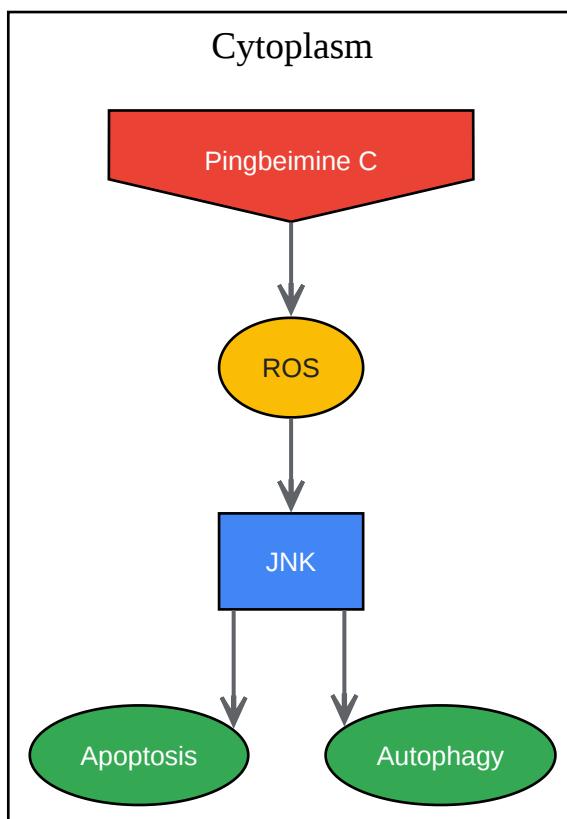
Mechanistic Insights: Signaling Pathways Modulated by Pingbeimine C

Pingbeimine C exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Pingbeimine C has been shown to downregulate the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[7]





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